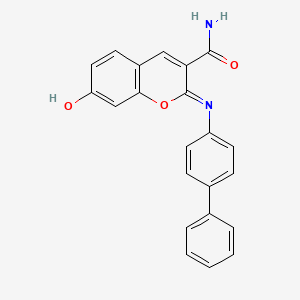

(2Z)-2-(biphenyl-4-ylimino)-7-hydroxy-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

7-hydroxy-2-(4-phenylphenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c23-21(26)19-12-16-8-11-18(25)13-20(16)27-22(19)24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13,25H,(H2,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRDRENJOVGAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=C(C=C4)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(biphenyl-4-ylimino)-7-hydroxy-2H-chromene-3-carboxamide has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a chromene backbone substituted with a biphenyl imine group and a hydroxyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical targets:

- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes, such as arachidonate 5-lipoxygenase (EC 1.13.11.34), which is involved in the inflammatory response. This inhibition can lead to reduced leukotriene synthesis, thereby mitigating inflammation .

- Antioxidant Properties : The hydroxyl group in the chromene structure is known to contribute to antioxidant activity, potentially neutralizing free radicals and reducing oxidative stress .

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Arachidonate 5-lipoxygenase Inhibition | IC50 = 0.0103 µM | |

| Antioxidant Activity | Scavenging free radicals | |

| Cytotoxicity in Cancer Cells | IC50 values varying by cell line |

Case Studies

- Inflammatory Disorders : A study investigated the effects of this compound on models of inflammation. Results showed significant reduction in inflammatory markers, suggesting its potential use in treating conditions like arthritis and asthma.

- Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines, indicating its promise as a chemotherapeutic agent.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. A study demonstrated that (2Z)-2-(biphenyl-4-ylimino)-7-hydroxy-2H-chromene-3-carboxamide inhibits the proliferation of cancer cell lines through apoptosis induction. The compound's structure allows for interaction with cellular pathways involved in cancer progression.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism involves disruption of bacterial cell membranes, leading to cell death.

Photocatalytic Properties

This compound has been investigated for its photocatalytic capabilities, particularly in the degradation of organic pollutants under UV light. Studies indicate that the compound can effectively break down dyes and other harmful substances in wastewater, highlighting its environmental relevance.

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for use in OLEDs. Its ability to emit light when subjected to an electric current can be harnessed for developing more efficient display technologies.

Corrosion Inhibition

Research has shown that imine derivatives, including this compound, can serve as effective corrosion inhibitors for metals in acidic environments. A thermodynamic study indicated that the compound forms a protective layer on metal surfaces, significantly reducing corrosion rates.

Case Studies and Data Tables

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

(Z)-2-((2-chloro-5-methoxyphenyl)imino)-7-hydroxy-2H-chromene-3-carboxamide (47) Substituents: 2-chloro-5-methoxy-phenylimino. Molecular weight: 345.06 g/mol. Purity: 36.8% .

(Z)-2-((2-chloro-4-methylphenyl)imino)-7-hydroxy-2H-chromene-3-carboxamide (48) Substituents: 2-chloro-4-methyl-phenylimino. Molecular weight: 329.07 g/mol. Purity: 73.4% .

(Z)-2-((4-bromo-2-chlorophenyl)imino)-7-hydroxy-2H-chromene-3-carboxamide (49) Substituents: 4-bromo-2-chloro-phenylimino. Molecular weight: 392.96 g/mol. Purity: 67.0% .

(2Z)-2-(biphenyl-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide (CAS 328555-87-9) Substituents: Biphenyl-4-ylimino, 8-ethoxy. Molecular weight: 384.43 g/mol. LogP (calculated): 4.8 .

Target Compound :

- Substituents: Biphenyl-4-ylimino, 7-hydroxy.

- Predicted molecular weight: ~370 g/mol (based on structural comparison).

Key Observations :

- The 7-hydroxy group confers higher hydrophilicity compared to the 8-ethoxy substituent in CAS 328555-87-9, which has a logP of 4.8 .

Physicochemical Properties

*Estimated based on biphenyl hydrophobicity and hydroxy group polarity.

- The target compound’s 7-hydroxy group likely reduces logP compared to the ethoxy analogue (CAS 328555-87-9), improving aqueous solubility but possibly limiting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.